IM156
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Overview
Description
Preparation Methods
IM-156 FREE BASE is synthesized through a series of chemical reactions involving the formation of a biguanide structure. The synthetic route typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy-substituted aniline, followed by the formation of the biguanide moiety. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
IM-156 FREE BASE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert IM-156 FREE BASE into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
IM-156 FREE BASE has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study mitochondrial function and oxidative phosphorylation.
Biology: The compound is employed in research to understand cellular metabolism and energy production.
Medicine: IM-156 FREE BASE is being investigated for its potential therapeutic effects in cancer treatment, as it can inhibit tumor cell metabolism and proliferation. .
Mechanism of Action
IM-156 FREE BASE exerts its effects by inhibiting mitochondrial protein complex 1, a critical component of the electron transport chain involved in oxidative phosphorylation. This inhibition leads to a decrease in mitochondrial function and energy production, which can prevent tumor cell proliferation and induce cell death. The compound also activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and can contribute to its anti-fibrotic effects .
Comparison with Similar Compounds
IM-156 FREE BASE is similar to other biguanide compounds, such as metformin and phenformin, which also inhibit oxidative phosphorylation. IM-156 FREE BASE has shown greater potency and specificity in targeting mitochondrial protein complex 1. This uniqueness makes it a promising candidate for therapeutic applications in cancer and fibrosis. Similar compounds include:
Metformin: Commonly used to treat Type 2 diabetes mellitus, it also inhibits oxidative phosphorylation but with less potency.
Phenformin: Previously used to treat Type 2 diabetes mellitus, it was withdrawn from the market due to the risk of lactic acidosis
IM-156 FREE BASE stands out due to its higher efficacy and potential for treating a broader range of diseases.
Properties
CAS No. |
1422365-93-2 |
---|---|
Molecular Formula |
C13H16F3N5O |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20) |
InChI Key |
NGFUHJWVBKTNOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N |
SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
Canonical SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
solubility |
not available |
Origin of Product |
United States |
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